molecular formula C14H12N2O3 B8814654 N-(4-methylphenyl)-3-nitrobenzamide CAS No. 6911-92-8

N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B8814654
CAS RN: 6911-92-8
M. Wt: 256.26 g/mol
InChI Key: UEPGMSOIQCDFBZ-UHFFFAOYSA-N
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Patent
US05728835

Procedure details

Using p-toluidine (1.19 g, 11.0 mmol) and 3-nitrobenzoic acid (1.76 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 2.27 g (88.3%) of the title compound in the form of colorless needle crystals.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Yield
88.3%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](O)=[O:16])([O-:11])=[O:10]>>[N+:9]([C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1)=[O:16])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=CC=C(C=C2)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 88.3%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.